1-(Azetidin-3-yl)-N-methylmethanamine is a chemical compound characterized by its azetidine ring structure and a methylated amine group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in neuropharmacology and as a building block for more complex molecules. The compound's structure allows for various modifications, making it versatile in synthetic chemistry.
The compound is classified under azetidine derivatives, which are cyclic amines containing a four-membered ring with one nitrogen atom. Azetidines are often explored for their biological activity and utility in organic synthesis. 1-(Azetidin-3-yl)-N-methylmethanamine can be synthesized through various methods, often involving the reaction of azetidine derivatives with amines or other functional groups.
The synthesis of 1-(Azetidin-3-yl)-N-methylmethanamine can be approached through several methodologies:
1-(Azetidin-3-yl)-N-methylmethanamine has a molecular formula of with a molecular weight of approximately 112.17 g/mol. The structural representation includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
1-(Azetidin-3-yl)-N-methylmethanamine can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products.
The mechanism of action of 1-(Azetidin-3-yl)-N-methylmethanamine is primarily studied in the context of its biological activity:
Quantitative data on binding affinities and efficacy can be obtained through radiolabeled ligand binding assays or electrophysiological studies.
1-(Azetidin-3-yl)-N-methylmethanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings.
1-(Azetidin-3-yl)-N-methylmethanamine has several scientific applications:
Research continues to explore its potential benefits and applications across various fields within medicinal chemistry and pharmacology.
The integration of azetidine rings into bioactive compounds represents a paradigm shift toward three-dimensional (3D) molecular architectures in drug design. Historically, medicinal chemistry favored flat, aromatic systems due to synthetic accessibility. However, the limitations of these scaffolds—including poor solubility, high metabolic clearance, and promiscuous binding—drove interest in saturated heterocycles. Azetidines (four-membered nitrogen-containing rings) emerged as particularly promising frameworks in the 1990s, with their significance accelerating in the past two decades [5] [7].
The azetidine ring combines high ring strain (≈26 kcal/mol) with conformational rigidity, enabling precise spatial positioning of substituents. Early applications exploited these traits for conformational restraint in neurotransmitter analogs. For example, 3-hydroxyazetidine became a key precursor in oral carbapenem antibiotics (e.g., L-036, L-084) and antihypertensive agents like azelnidipine [7]. Subsequent research revealed that azetidines could serve as bioisosteres for proline and other cyclic amines, offering improved metabolic stability and solubility profiles [5].
Table 1: Evolution of Azetidine Derivatives in Drug Discovery
Time Period | Key Developments | Representative Compounds |
---|---|---|
Pre-1990s | Limited exploration; synthesis challenges | Azetidine-2-carboxylic acid (natural product) |
1990s–2000s | Application as proline/isopropyl bioisosteres; antimicrobial azetidinones | Thrombin inhibitors (e.g., compound 238); 3-aminoazetidine antibacterials |
2010s–Present | Rational design for solubility enhancement; targeted protein degraders | Dipeptidyl peptidase IV (DPP IV) inhibitors; G-protein receptor ligands |
The surge in commercial availability of azetidine building blocks (e.g., azetidin-3-ylmethanamine, CAS 116770-48-0) after 2010 enabled systematic exploration of their medicinal potential [6]. This accessibility, coupled with advances in strain-release chemistry, positioned azetidines as versatile tools for addressing challenges in CNS drug delivery and kinase inhibitor design [5] [7].
1-(Azetidin-3-yl)-N-methylmethanamine (CAS 2231676-40-5) exemplifies the strategic merger of azetidine rigidity with aliphatic amine functionality. Its molecular structure (C₅H₁₄Cl₂N₂, MW 173.08 g/mol) features a secondary amine linked to the azetidine 3-position via a methylene bridge, typically stabilized as a dihydrochloride salt for synthetic handling [1] [6]. The SMILES notation (CNCC1CNC1.[H]Cl.[H]Cl) reveals three critical elements:
Table 2: Physicochemical Properties of 1-(Azetidin-3-yl)-N-methylmethanamine vs. Related Scaffolds
Parameter | 1-(Azetidin-3-yl)-N-methylmethanamine | Cyclobutylamine | Pyrrolidine |
---|---|---|---|
Ring Size | 4-membered | 4-membered | 5-membered |
Fsp³ | 0.80 | 0.75 | 0.60 |
Calculated LogP | -0.8 (estimated) | -0.2 | 0.5 |
pKa (amine) | ~9.0 (tertiary); ~10.5 (secondary) | 10.6 | 11.3 |
Polar Surface Area | 42 Ų | 26 Ų | 23 Ų |
The geminal relationship between the ring nitrogen and the aminomethyl substituent creates a stereoelectronically constrained pharmacophore. This arrangement reduces the basicity of both nitrogen centers compared to linear analogs—a phenomenon attributed to the combined effects of ring strain and the inductive withdrawal of the azetidine nitrogen [5] [7]. Crucially, this moderated basicity may diminish hERG channel affinity (a common cause of cardiotoxicity) while maintaining sufficient protonation for target engagement [5].
The scaffold’s vectorial diversity permits simultaneous interaction with complementary binding pockets: The azetidine nitrogen can anchor to hydrogen bond acceptors, the methylene bridge engages in hydrophobic contacts, and the terminal amine serves as a cation or H-bond donor. This multi-point recognition is leveraged in protease inhibitors and G-protein-coupled receptor (GPCR) modulators [7].
The integration of 1-(azetidin-3-yl)-N-methylmethanamine into lead optimization campaigns addresses three persistent challenges in drug discovery: metabolic instability, solubility limitations, and target selectivity.
Bioisosteric Applications
This scaffold serves as a conformationally restricted surrogate for flexible diamines like N-methyl-1,3-propanediamine. In DPP-IV inhibitors, analogous azetidine derivatives replaced protease-labile peptide bonds while maintaining nanomolar potency through precise positioning of cationic centers [7]. The ring’s rigidity also enables mimicry of transition states in enzymatic reactions, as demonstrated in thrombin inhibitors where azetidine-containing analogs achieved sub-micromolar IC₅₀ values by replicating the tetrahedral geometry of protease substrates [7].
Physicochemical Modulator
Appending the azetidine-3-ylmethylamine moiety to lipophilic scaffolds consistently improves aqueous solubility and ligand efficiency. This effect stems from:
In kinase inhibitors, this polarity enhancement maintains target affinity while reducing phospholipidosis risk—a liability associated with cationic amphiphilic structures [5] [7].
Synthetic Versatility
The primary and secondary amines provide orthogonal handles for diversification:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7